molecular formula C7H11N5O2 B13300450 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B13300450
M. Wt: 197.19 g/mol
InChI Key: UWGHCDLTFGYZCG-UHFFFAOYSA-N
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Description

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-throughput screening and process optimization to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could modulate signal transduction pathways, affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: A structurally similar compound with different functional groups.

    3-Aminopyrazole: Another pyrazole derivative with distinct reactivity and applications.

    4-Aminopyridine: A related heterocyclic compound with varied biological activities.

Uniqueness

4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

4-amino-1-[2-(methylamino)-2-oxoethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C7H11N5O2/c1-10-5(13)3-12-2-4(8)6(11-12)7(9)14/h2H,3,8H2,1H3,(H2,9,14)(H,10,13)

InChI Key

UWGHCDLTFGYZCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C=C(C(=N1)C(=O)N)N

Origin of Product

United States

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